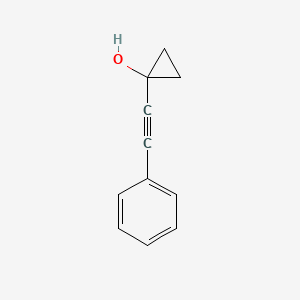![molecular formula C22H19N3O9 B14614818 4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol) CAS No. 59919-92-5](/img/structure/B14614818.png)
4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol) is a complex organic compound characterized by its phenolic and nitro functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol) typically involves multiple steps, starting with the nitration of phenolic compounds. The nitration process can be carried out using dilute nitric acid at room temperature, which produces a mixture of nitrophenols
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and subsequent functionalization processes, optimized for yield and purity. The specific conditions, such as temperature, pressure, and catalysts, would be tailored to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
4,4’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic groups would yield quinones, while reduction of the nitro groups would produce corresponding amines.
科学研究应用
4,4’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol) has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, antioxidants, and other specialty chemicals.
作用机制
The mechanism of action of 4,4’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol) involves its interaction with molecular targets through its phenolic and nitro groups. These functional groups can participate in hydrogen bonding, electron transfer, and other interactions that influence biological pathways and chemical reactions .
相似化合物的比较
Similar Compounds
4,4’-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol): Similar structure but with different substituents, leading to variations in reactivity and applications.
4-Nitrophenol: A simpler compound with a single nitro group, used as a precursor in various chemical syntheses.
Bisphenol A: Another phenolic compound with industrial significance, used in the production of plastics and resins.
属性
CAS 编号 |
59919-92-5 |
|---|---|
分子式 |
C22H19N3O9 |
分子量 |
469.4 g/mol |
IUPAC 名称 |
4-[[4-hydroxy-3-[(4-hydroxy-3-methyl-5-nitrophenyl)methyl]-5-nitrophenyl]methyl]-2-methyl-6-nitrophenol |
InChI |
InChI=1S/C22H19N3O9/c1-11-3-13(8-17(20(11)26)23(29)30)5-15-7-16(22(28)19(10-15)25(33)34)6-14-4-12(2)21(27)18(9-14)24(31)32/h3-4,7-10,26-28H,5-6H2,1-2H3 |
InChI 键 |
DMOLFMCHZSCLJT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1O)[N+](=O)[O-])CC2=CC(=C(C(=C2)[N+](=O)[O-])O)CC3=CC(=C(C(=C3)C)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Hydroxycarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14614738.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea](/img/structure/B14614743.png)
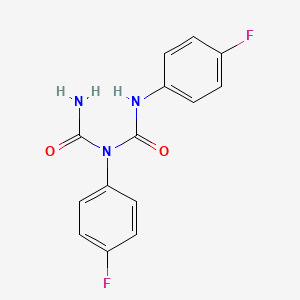

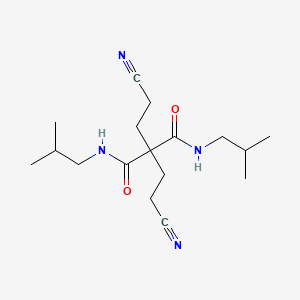
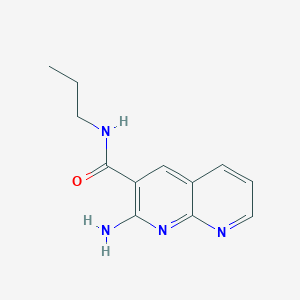

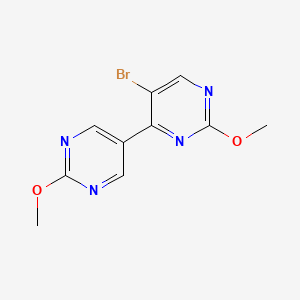

![1-[Chloro(ethoxy)phosphoryl]-3-methylbutane](/img/structure/B14614792.png)

![1-[3-(Trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14614814.png)

